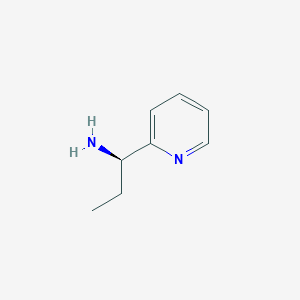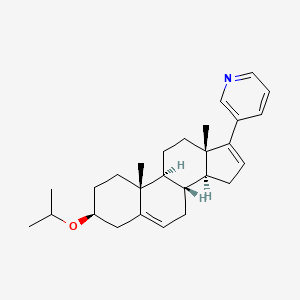
Abiraterone isopropyl ether
描述
Abiraterone isopropyl ether is a chemical compound with the molecular formula C27H37NO. It is an impurity of abiraterone, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor, which is used in the treatment of androgen-dependent prostate cancer . The compound is characterized by its white to off-white solid form and has a melting point of 75-78°C .
作用机制
Target of Action
Abiraterone isopropyl ether primarily targets the enzyme 17α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .
Mode of Action
This compound acts as a potent, irreversible, and selective inhibitor of CYP17 . It interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 . The blockage of 17,20-lyase limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels .
Biochemical Pathways
This compound affects the androgen synthesis pathway . It is converted to a metabolite, ∆4-abiraterone (D4A), which has structural elements identical to testosterone . This enables it to interact with the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway . D4A can inhibit several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase .
Pharmacokinetics
In vivo, abiraterone acetate is rapidly hydrolyzed to abiraterone, which mediates its pharmacological actions . Abiraterone decreases serum testosterone and other androgens . .
Result of Action
The result of the action of this compound is a decrease in tumor testosterone and dihydrotestosterone levels . This leads to a decrease in the growth of prostate cancer cells, which are dependent on androgens for growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its conversion to its active metabolite . .
生化分析
Biochemical Properties
Abiraterone isopropyl ether interacts with various enzymes, proteins, and other biomolecules. It is known to interfere with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it results in decreased tumour testosterone and dihydrotestosterone levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase and CYP17A1
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is established as a substrate of hepatic OATP1B3 .
准备方法
The synthesis of abiraterone isopropyl ether involves several steps. One common method starts with the intermediate compound prasterone acetate. This intermediate is triflated using a triflation reagent such as Ar-N(OTf)2. The resulting mixture is then reacted with diethyl borane in the presence of a palladium (II) catalyst, such as bis(triphenylphosphine)palladium(II)dichloride . The process is characterized by specific reaction conditions, including temperature control and the use of solvents like chloroform and methanol .
化学反应分析
Abiraterone isopropyl ether undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include chloroform, methanol, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
Abiraterone isopropyl ether has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of other steroidal compounds. In biology, it is studied for its potential effects on various biological pathways. In medicine, it is primarily researched for its role in the treatment of prostate cancer .
相似化合物的比较
Abiraterone isopropyl ether is similar to other steroidal compounds, such as abiraterone acetate and androsta-5,16-dien-3-ol. it is unique in its specific inhibition of the CYP17A1 enzyme and its role as an impurity in the synthesis of abiraterone . Other similar compounds include:
Abiraterone acetate: A prodrug of abiraterone, used in the treatment of prostate cancer.
Androsta-5,16-dien-3-ol: A related steroidal compound with similar structural features.
属性
IUPAC Name |
3-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO/c1-18(2)29-21-11-13-26(3)20(16-21)7-8-22-24-10-9-23(19-6-5-15-28-17-19)27(24,4)14-12-25(22)26/h5-7,9,15,17-18,21-22,24-25H,8,10-14,16H2,1-4H3/t21-,22-,24-,25-,26-,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORVFIKWPJXVAP-MVVRIGEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2484719-15-3 | |
| Record name | Abiraterone isopropyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2484719153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABIRATERONE ISOPROPYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE9YQV761G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


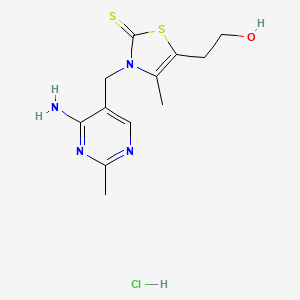
![N'1-[5-Chloro-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-4-Yl]-N'1,2,2-Trimethyl-3-Chloropropanohydrazide](/img/structure/B3326265.png)
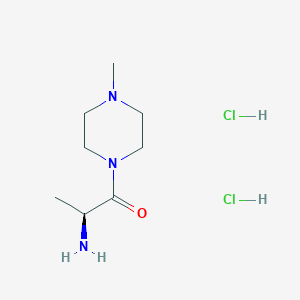
ammonium iodide](/img/structure/B3326269.png)
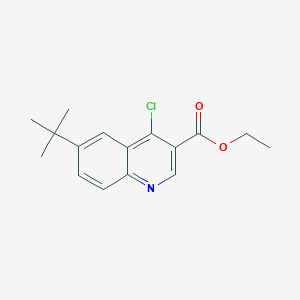
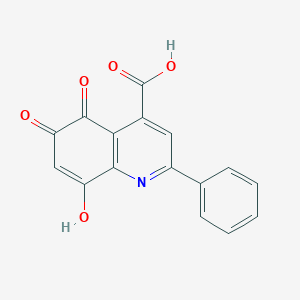
![3H-Pyrrolo[1,2-a]indole](/img/structure/B3326310.png)
![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)
![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)
![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-iumchloride](/img/structure/B3326324.png)
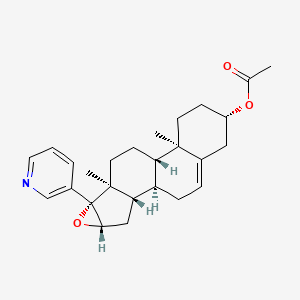
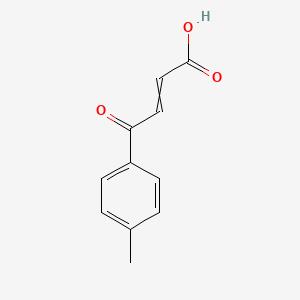
![2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3S)-dithiolan-3-yl]pentanoic acid](/img/structure/B3326354.png)
